

An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxoazelaic acid

Cat. No.: B1347596

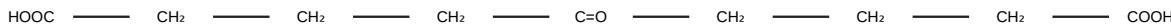
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **5-oxoazelaic acid**. The information is intended to support research, development, and quality control activities involving this dicarboxylic acid.

Chemical Properties and Structure

5-Oxoazelaic acid, also known as 5-oxononanedioic acid, is a C9 dicarboxylic acid containing a ketone functional group at the fifth carbon.^{[1][2]} Its chemical properties are summarized in the table below.


Property	Value	Reference
Molecular Formula	C9H14O5	[2] [3] [4]
Molecular Weight	202.20 g/mol	[2] [3]
Melting Point	107-109 °C	[1] [3]
Boiling Point (Predicted)	463.3 ± 20.0 °C	[1] [4]
Density (Predicted)	1.236 ± 0.06 g/cm³	[1]
pKa (Predicted)	4.32 ± 0.10	[1]
Appearance	White to almost white powder or crystals	[1] [5]
SMILES String	<chem>OC(=O)CCCC(=O)CCCC(O)=O</chem>	[3] [6]
InChI	1S/C9H14O5/c10-7(3-1-5-8(11)12)4-2-6-9(13)14/h1-6H2, (H,11,12)(H,13,14)	[3] [6]
CAS Number	57822-06-7	[1] [3] [4]

Solubility: While specific solubility data for **5-oxoazelaic acid** is not readily available, the solubility of the closely related azelaic acid provides a useful reference. Azelaic acid is slightly soluble in water (2.4 g/L at 20°C) and soluble in hot water, ethanol, and other organic solvents. [\[6\]](#) It is also soluble in ethanol, DMSO, and dimethylformamide at approximately 10 mg/mL.[\[1\]](#)

Chemical Structure

The structure of **5-oxoazelaic acid** consists of a nine-carbon chain with carboxylic acid groups at both ends and a ketone group at the C5 position.

Chemical Structure of 5-Oxoazelaic Acid

[Click to download full resolution via product page](#)

Chemical Structure of **5-Oxoazelaic Acid**

Experimental Protocols

Detailed methodologies for the analysis of dicarboxylic acids like **5-oxoazelaic acid** are crucial for accurate quantification and characterization. Below are representative protocols for HPLC and GC-MS analysis, adapted from established methods for azelaic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative analysis of **5-oxoazelaic acid** in various matrices.

1. Sample Preparation:

- Objective: To extract **5-oxoazelaic acid** from the sample matrix.
- Procedure:
 - Accurately weigh a known amount of the sample.
 - Dissolve the sample in a suitable solvent such as acetonitrile or methanol.[\[7\]](#)
 - Vortex the mixture for 5 minutes to ensure complete dissolution.[\[7\]](#)
 - Centrifuge the sample at 7000 rpm to pellet any insoluble material.[\[7\]](#)
 - Collect the supernatant and dilute to the desired concentration with the mobile phase.[\[7\]](#)

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.[\[7\]](#)
- Column: Kromasil 100-5C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[\[7\]](#)
- Mobile Phase: 50 mM sodium phosphate buffer:acetonitrile (75:25, v/v), with the pH adjusted to 3.5.[\[7\]](#)

- Flow Rate: 1.2 mL/min.[7]
- Detection Wavelength: 206 nm.[7]
- Injection Volume: 20 μ L.

3. Method Validation:

- The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

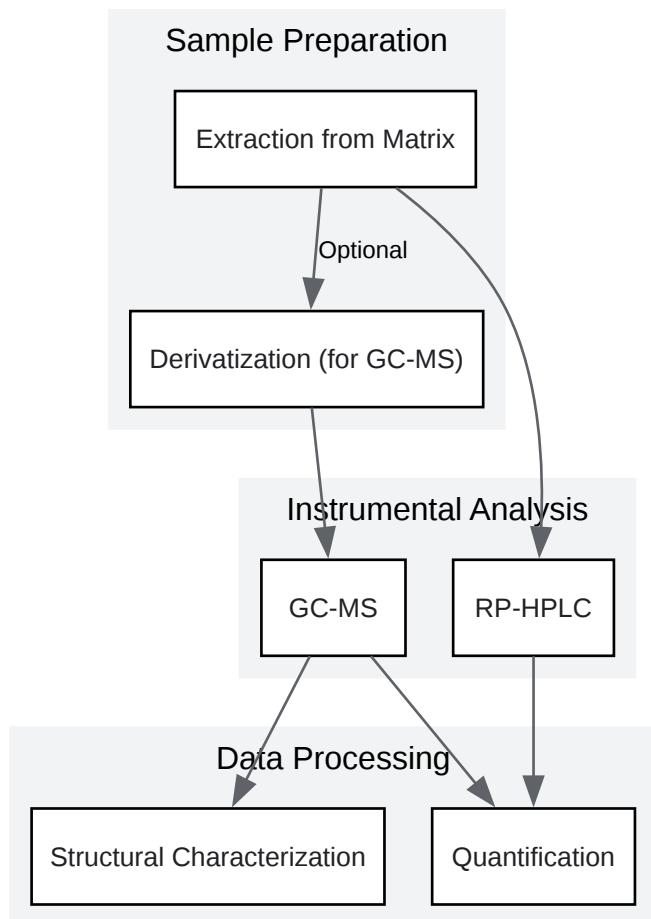
Due to the low volatility of dicarboxylic acids, a derivatization step is necessary for GC-MS analysis.

1. Derivatization (Methylation):

- Objective: To convert **5-oxoazelaic acid** to its more volatile methyl ester derivative.
- Procedure:
 - To the dried sample extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[8]
 - Heat the mixture at 75°C for 20 minutes.[8]
 - After cooling, extract the methylated derivative with hexane.[8]
 - Dry the hexane extract under a stream of nitrogen.[8]
 - Reconstitute the sample in hexane for injection.[8]

2. GC-MS Conditions:

- GC-MS System: A standard GC-MS instrument.
- Column: Rtx®-2330 polar capillary column or equivalent.[8]
- Oven Temperature Program:


- Initial temperature: 120°C for 0.5 min.
- Ramp: 5°C/min to 200°C.
- Hold: 15 min at 200°C.[\[8\]](#)
- Injector and Interface Temperature: 260°C.[\[8\]](#)
- Ion Source Temperature: 160°C.[\[8\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[\[8\]](#)
- Ionization Mode: Electron Ionization (EI).
- Mass Range: 50-550 amu.[\[8\]](#)

Biological Activity and Signaling Pathways

While the biological role of **5-oxoazelaic acid** is not as extensively studied as that of azelaic acid, the latter is known to be involved in several signaling pathways. Azelaic acid can interfere with the NF-κB/MAPK inflammatory signaling pathway and can also modulate the ROS signaling pathway.[\[9\]](#)[\[10\]](#) Further research is needed to determine if **5-oxoazelaic acid** exhibits similar biological activities.

Below is a generalized workflow for the analysis of **5-oxoazelaic acid**.

General Analytical Workflow for 5-Oxoazelaic Acid

[Click to download full resolution via product page](#)

Analytical Workflow for 5-Oxoazelaic Acid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-OXOAZELAIC ACID CAS#: 57822-06-7 [[amp.chemicalbook.com](#)]
- 4. Essential Guide azelaic acid [[azelaicacid.cld.bz](#)]
- 5. Frequently Asked Questions - Azeco Cosmeceuticals [[azeco-cosmeceuticals.com](#)]
- 6. scent.vn [[scent.vn](#)]
- 7. US20030032825A1 - Method for purifying azelaic acid - Google Patents [[patents.google.com](#)]
- 8. hmdb.ca [[hmdb.ca](#)]
- 9. researchgate.net [[researchgate.net](#)]
- 10. rsc.org [[rsc.org](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Oxoazelaic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347596#5-oxoazelaic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com